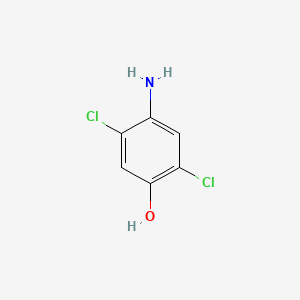

4-Amino-2,5-dichlorophenol

概要

説明

4-Amino-2,5-dichlorophenol is an organic compound that belongs to the class of chlorophenols It is characterized by the presence of two chlorine atoms and an amino group attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dichlorophenol typically involves the chlorination of 4-Aminophenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the phenol ring. The process may involve the use of chlorinating agents such as chlorine gas or sodium hypochlorite in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.

化学反応の分析

Types of Reactions: 4-Amino-2,5-dichlorophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated phenol derivatives.

科学的研究の応用

Toxicology Studies

4-Amino-2,5-dichlorophenol has been studied for its toxicological effects. Research indicates that it may exhibit nephrotoxic and hepatotoxic properties. In vivo studies on Fischer 344 rats have demonstrated significant nephrotoxicity, with protective effects observed when treated with antioxidants like ascorbic acid .

Table 1: Summary of Toxicological Effects in Animal Studies

| Study Type | Species | Dose (mg/kg) | Observations |

|---|---|---|---|

| In Vivo Study | Fischer 344 Rats | 0, 56, 144, 373 | Nephrotoxic effects noted |

| In Vitro Study | Mouse Lymphoma Cells | Various | Induced mutagenicity at certain concentrations |

Mutagenicity Testing

The compound has been evaluated for mutagenic potential using the mouse lymphoma cell line L5178Y TK+/- assay. Results indicated that it was mutagenic in vitro, particularly when metabolic activation was included .

Table 2: Mutagenicity Test Results

| Test Condition | Concentration (µg/ml) | Result |

|---|---|---|

| No Metabolic Activation | 6, 15, 16 | Mutagenic |

| With Metabolic Activation | >10 | Increased activity observed |

Dye Manufacturing

This compound is utilized in the synthesis of various dyes due to its ability to undergo diazotization reactions. This property makes it valuable in the textile industry for producing azo dyes.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing analgesics and anti-inflammatory agents. Its derivatives are explored for their potential therapeutic effects.

Environmental Impact Studies

Research has also focused on the environmental implications of this compound. Studies suggest that its degradation products may have varying toxicological profiles, necessitating further investigation into its environmental persistence and impact on ecosystems.

Case Study 1: Nephrotoxicity in Fischer Rats

A study conducted on Fischer rats revealed that exposure to high doses of this compound resulted in significant nephrotoxic effects. The research emphasized the need for protective measures when handling this compound in laboratory settings .

Case Study 2: Mutagenicity Assessment

In a comprehensive mutagenicity assessment involving mouse lymphoma cells, researchers found that exposure to varying concentrations of the compound led to a statistically significant increase in mutation rates, particularly under conditions simulating metabolic activation .

作用機序

The mechanism of action of 4-Amino-2,5-dichlorophenol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is known to interfere with microbial cell walls and enzyme functions.

類似化合物との比較

- 2,4-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Comparison: 4-Amino-2,5-dichlorophenol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity

生物活性

4-Amino-2,5-dichlorophenol (4-A2,5-DCP) is a chlorinated aromatic amine that has garnered attention due to its potential biological activities and implications in toxicology. This article explores the biological activity of 4-A2,5-DCP, focusing on its nephrotoxicity, mutagenicity, and antimicrobial properties based on diverse research findings.

This compound is characterized by its chemical formula and a molecular weight of 176.02 g/mol. The compound is primarily used as an intermediate in the synthesis of dyes and agrochemicals. Its biological activity is attributed to its ability to interact with various molecular targets, including enzymes involved in metabolic pathways and microbial cell structures .

The mechanism of action involves the inhibition of specific enzymes and disruption of cellular processes. Research indicates that 4-A2,5-DCP can interfere with microbial cell walls and enzyme functions, leading to observed antimicrobial effects.

Nephrotoxicity

Nephrotoxicity is one of the most significant biological activities associated with 4-A2,5-DCP. Studies have demonstrated that this compound exhibits cytotoxic effects on renal cells. For instance, a comparative study of chlorinated anilines revealed that 4-A2,5-DCP demonstrates marked nephrotoxic potential at concentrations as low as 0.5 mM .

Table 1: Cytotoxicity Comparison of Aminophenols

| Compound | Cytotoxic Concentration (mM) | Nephrotoxic Potential |

|---|---|---|

| 4-Amino-2,6-dichlorophenol | 0.5 | High |

| This compound | 0.5 | Moderate |

| 4-Amino-phenol | >1.0 | Low |

| 4-Amino-3-chlorophenol | Not significant | Very Low |

The nephrotoxic effects are believed to be mediated through oxidative stress mechanisms, where the compound undergoes metabolic activation leading to the formation of reactive metabolites that damage renal tissues . This was further supported by studies indicating that pretreatment with antioxidants reduced cytotoxicity in renal cortical slices exposed to 4-A2,5-DCP .

Mutagenicity Studies

Research into the mutagenic potential of 4-A2,5-DCP has yielded concerning results. In vitro assays have demonstrated that this compound exhibits mutagenic activity in mammalian cell lines. For example, studies using the mouse lymphoma cell line L5178Y indicated significant mutagenic responses at various concentrations when metabolic activation systems were employed .

Table 2: Mutagenicity Results in Cell Assays

| Study Type | Concentration (µg/ml) | Mutagenic Response |

|---|---|---|

| Mouse Lymphoma Cell Line Assay | 6 | Positive |

| 15 | Positive | |

| 16 | Positive |

These findings suggest that exposure to 4-A2,5-DCP may pose genetic risks, necessitating further investigation into its long-term effects on human health.

Antimicrobial Activity

In addition to its toxicological profile, 4-A2,5-DCP has been studied for its antimicrobial properties. Preliminary research indicates effectiveness against certain bacterial strains and fungi. The compound's mechanism in this context may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

A notable case study involved Fischer 344 rats exposed to varying doses of chlorinated phenols, including 4-A2,5-DCP. The study observed significant renal damage and alterations in biochemical markers indicative of nephrotoxicity . Furthermore, chronic exposure led to increased incidences of squamous cell carcinomas in animal models, highlighting the potential carcinogenic risks associated with long-term exposure to this compound .

特性

IUPAC Name |

4-amino-2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLKXVCJBJCTCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430751 | |

| Record name | 4-Amino-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50392-39-7 | |

| Record name | 4-Amino-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key advantage of the synthetic process for 2,5-Dichloro-4-aminophenol as described in the provided research?

A1: The synthesis of 2,5-Dichloro-4-aminophenol, starting from 1,4-dichlorobenzene and utilizing a catalytic reduction with hydrazine hydrate followed by a Bamberger rearrangement, offers several advantages. The research specifically highlights the mild reaction conditions, high yield, and straightforward product treatment as key benefits of this synthetic route. []

Q2: What is the role of 2,5-Dichloro-4-aminophenol in the research on trapping dioxygen dissolved in water?

A2: While the provided abstract doesn't explicitly state the role of 2,5-Dichloro-4-aminophenol, it mentions a comparison of "hydroquinone, gallic acid and aminophenols" as organocatalysts. This suggests that 2,5-Dichloro-4-aminophenol, being an aminophenol, is being investigated for its potential catalytic activity in the trapping of dissolved dioxygen. Further details on its specific role, reaction mechanism, and efficacy compared to other organocatalysts would require access to the full research paper. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。